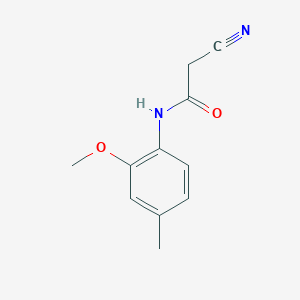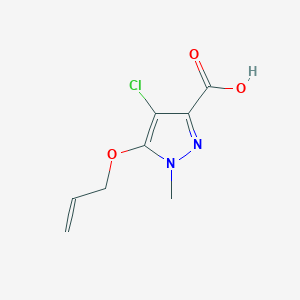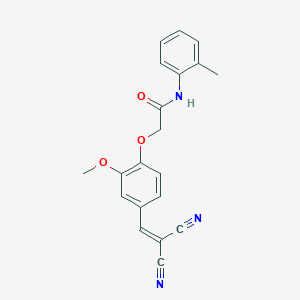
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(o-tolyl)acetamide is a complex organic compound that may have applications in various fields such as chemistry, biology, and industry. The compound’s structure suggests it could be involved in multiple chemical reactions and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(o-tolyl)acetamide likely involves multiple steps, including the formation of the dicyanovinyl group, methoxyphenoxy group, and the acetamide linkage. Typical reaction conditions might include:
Reagents: Starting materials such as 2,2-dicyanovinyl compounds, methoxyphenols, and o-toluidine.
Catalysts: Acid or base catalysts to facilitate the formation of the acetamide bond.
Solvents: Organic solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(o-tolyl)acetamide may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents could target the dicyanovinyl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens or alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(o-tolyl)acetamide could have several research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigating its pharmacological properties or as a lead compound in drug development.
Industry: Possible applications in materials science or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
Molecular targets: Could include enzymes, receptors, or nucleic acids.
Pathways involved: Might involve signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(p-tolyl)acetamide: A structural isomer with a different position of the tolyl group.
2-(4-(2,2-Dicyanovinyl)-2-hydroxyphenoxy)-N-(o-tolyl)acetamide: A hydroxyl derivative.
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide: Another positional isomer.
Uniqueness
The unique combination of functional groups in 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(o-tolyl)acetamide may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C20H17N3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[4-(2,2-dicyanoethenyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H17N3O3/c1-14-5-3-4-6-17(14)23-20(24)13-26-18-8-7-15(10-19(18)25-2)9-16(11-21)12-22/h3-10H,13H2,1-2H3,(H,23,24) |
InChI Key |
FPMQLIRFNOVYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12990351.png)
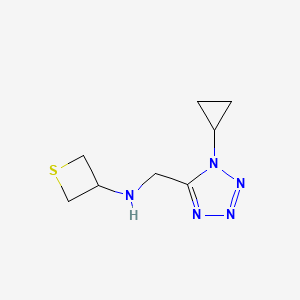
![Benzyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B12990367.png)
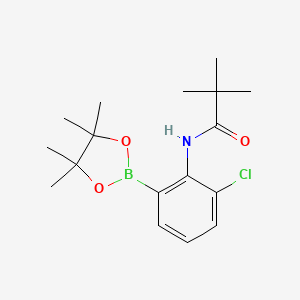
![3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990382.png)
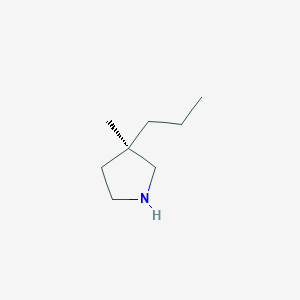
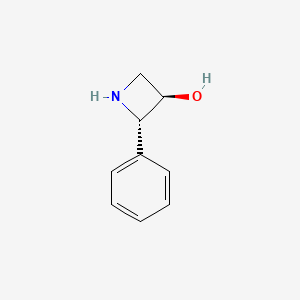
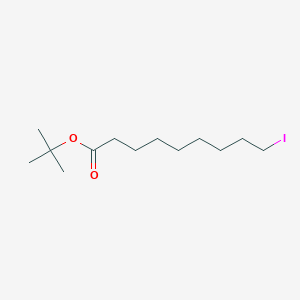
![2-Methoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B12990391.png)
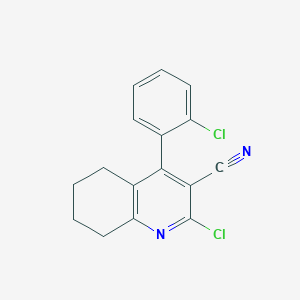
![5,9-Dimethyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B12990396.png)

